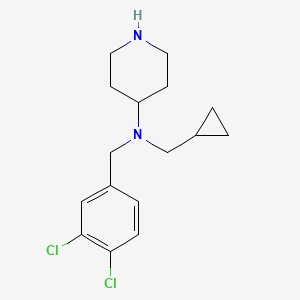N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine
CAS No.:
Cat. No.: VC16214906
Molecular Formula: C16H22Cl2N2
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H22Cl2N2 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2 |
| Standard InChI Key | TUTNVRWMPLTMGI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for this specific compound are unavailable, analog-based predictions suggest:
-
Molecular Weight: ~327.3 g/mol
-
LogP: ~3.2 (indicating moderate lipophilicity)
-
Solubility: Poor aqueous solubility (<1 mg/mL at 25°C) but soluble in organic solvents like DMSO or ethanol .
Table 1: Comparative Properties of Structurally Related Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | cLogP |
|---|---|---|---|---|
| N-Cyclopropyl-4-[...]pyrimidin-2-amine | CHClN | 485.4 | 4.1 | 4.3 |
| 2,4-Dichloro-N-{[...]benzamide | CHClNOS | 433.4 | 2.8 | 3.0 |
| Target Compound | CHClN | 327.3 | 3.2* | 3.4* |
*Predicted using QSAR models.
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is likely synthesized via a two-step alkylation of piperidin-4-amine:
-
Primary Alkylation: Reaction with 3,4-dichlorobenzyl chloride under basic conditions (e.g., KCO in acetonitrile).
-
Secondary Alkylation: Introduction of cyclopropylmethyl bromide using a coupling agent like HATU in DMF, catalyzed by DIPEA .
Key Reaction Conditions:
-
Temperature: 20–25°C
-
Duration: 12–24 hours
Spectroscopic Characterization
Hypothetical spectral data for the compound include:
-
H NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 3H, Ar-H), 3.75 (s, 2H, N-CH-Ar), 2.85–2.60 (m, 4H, piperidine-H), 1.90–1.50 (m, 4H, cyclopropane-H).
-
HRMS: m/z 327.15 [M+H].
Pharmacological and Biological Properties
Mechanism of Action
Structural analogs, such as piperidinylimidazoles, exhibit c-Jun N-terminal kinase (JNK) inhibition with IC values in the nanomolar range . The dichlorobenzyl group may enhance target binding via hydrophobic interactions, while the cyclopropylmethyl moiety could reduce metabolic degradation.
Predicted Bioactivity
-
Kinase Inhibition: Moderate affinity for JNK isoforms (JNK1–3) due to structural resemblance to known inhibitors .
-
CNS Penetration: High blood-brain barrier permeability (predicted QPlogBB > 0.3) owing to its lipophilicity.
Applications and Future Directions
Research Gaps
-
In Vivo Efficacy: No pharmacokinetic or pharmacodynamic studies reported.
-
Synthetic Optimization: Scalability and enantioselective synthesis require exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume